7-(Furan-2-ylmethyl)-5,6-dimethyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(Furan-2-ylmethyl)-5,6-dimethyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a furan ring and a pyrrolopyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-ylmethyl)-5,6-dimethyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine typically involves the construction of the pyrrolopyrimidine core followed by the introduction of the furan-2-ylmethyl group. One common approach is to start with a pyrimidine derivative and introduce the furan moiety through a series of substitution reactions. Microwave-assisted conditions have been employed to enhance the efficiency of these reactions, utilizing reagents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods
The use of renewable resources and efficient coupling reagents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-(Furan-2-ylmethyl)-5,6-dimethyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Furan-2-ylmethyl)-5,6-dimethyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets in microbial cells. The compound may inhibit key enzymes or disrupt cellular processes, leading to the death of the microorganisms. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl derivatives: These compounds share the furan moiety and exhibit similar biological activities.
Pyrrolopyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
7-(Furan-2-ylmethyl)-5,6-dimethyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine is unique due to the combination of the furan ring and the pyrrolopyrimidine core, which may confer distinct biological properties compared to other similar compounds .
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-5,6-dimethyl-4-methylsulfanylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-10(2)17(7-11-5-4-6-18-11)13-12(9)14(19-3)16-8-15-13/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCMAQCLRSFRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SC)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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